(2E,4E)-2,4-Dodecadienal

Catalog No.
S1899631
CAS No.
21662-16-8
M.F
C12H20O
M. Wt
180.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E,4E)-2,4-Dodecadienal

CAS Number

21662-16-8

Product Name

(2E,4E)-2,4-Dodecadienal

IUPAC Name

(2E,4E)-dodeca-2,4-dienal

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

InChI

InChI=1S/C12H20O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h8-12H,2-7H2,1H3/b9-8+,11-10+

InChI Key

QKTZBZWNADPFOL-BNFZFUHLSA-N

SMILES

CCCCCCCC=CC=CC=O

Solubility

Slightly soluble in water; miscible in oils
soluble (in ethanol)

Canonical SMILES

CCCCCCCC=CC=CC=O

Isomeric SMILES

CCCCCCC/C=C/C=C/C=O

Here's what we do know about (2E,4E)-2,4-Dodecadienal based on its similarities to (E,E)-2,4-Decadienal:

  • Potential Food Flavoring Agent: Research suggests that (E,E)-2,4-Decadienal contributes to the aroma of various foods like butter, cooked meat, and citrus fruits. Due to its structural similarity, (2E,4E)-2,4-Dodecadienal might also possess flavoring properties, but this requires further investigation.
  • Safety Concerns: Studies suggest (E,E)-2,4-Decadienal might be carcinogenic. Given the structural similarities, (2E,4E)-2,4-Dodecadienal could potentially share these safety concerns, warranting further research.

Data Availability:

Limited information exists on (2E,4E)-2,4-Dodecadienal. Scientific databases like PubChem provide some basic details on its structure and identifiers []. More in-depth research on its properties and applications is needed.

Future Research Directions:

  • Isolation and Characterization: Isolating and characterizing (2E,4E)-2,4-Dodecadienal from natural sources or synthesizing it in a lab would be crucial for further research.
  • Flavor Profile and Applications: Investigating the flavor profile of (2E,4E)-2,4-Dodecadienal could reveal potential applications in the food industry.
  • Safety Evaluation: Studies are needed to determine if (2E,4E)-2,4-Dodecadienal shares the potential carcinogenicity concerns of (E,E)-2,4-Decadienal.

(2E,4E)-2,4-Dodecadienal, also known as (2E,4E)-deca-2,4-dienal, is an unsaturated aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of approximately 152.23 g/mol. It features two double bonds located at the 2nd and 4th carbon positions of the dodecadienal chain, contributing to its unique chemical properties. The compound is primarily recognized for its role as a flavoring agent and its occurrence in various natural products, particularly in the oxidation of fatty acids like linoleic acid .

Typical of aldehydes and unsaturated compounds:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids or alcohols. For instance, it can be converted to 2,4-decadienoic acid through oxidation processes in biological systems .
  • Addition Reactions: The double bonds present in (2E,4E)-2,4-Dodecadienal can participate in electrophilic addition reactions. For example, it may react with hydrogen halides to form haloalkanes.
  • Polymerization: Under certain conditions, (2E,4E)-2,4-Dodecadienal can polymerize to form larger oligomers or polymers due to its reactive double bonds.

(2E,4E)-2,4-Dodecadienal exhibits notable biological activities:

  • Antioxidant Properties: It has been shown to possess antioxidant capabilities that may help mitigate oxidative stress in biological systems .
  • Cell Proliferation: Studies indicate that (2E,4E)-2,4-Dodecadienal can induce cell proliferation via specific signaling pathways in human bronchial epithelial cells .
  • Mutagenicity: Some research suggests that its derivatives may exhibit mutagenic properties when subjected to certain conditions like heating in cooking oils .

The synthesis of (2E,4E)-2,4-Dodecadienal can be achieved through various methods:

  • Biocatalytic Processes: A notable method involves the biocatalytic oxidation of fatty acids using enzymes derived from plant extracts. This method allows for selective production and purification of (2E,4E)-2,4-Dodecadienal from complex mixtures .
  • Chemical Synthesis: Traditional organic synthesis methods can also be employed, typically involving the use of reagents that facilitate the formation of double bonds and the aldehyde functional group.

(2E,4E)-2,4-Dodecadienal has several applications:

  • Flavoring Agent: It is widely used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: Its unique scent profile makes it valuable in perfumery and fragrance formulations.
  • Research: It serves as a model compound in studies related to lipid peroxidation and oxidative stress.

Interaction studies involving (2E,4E)-2,4-Dodecadienal have focused on its effects on biological systems:

  • Cellular Interactions: Research has shown that this compound interacts with cellular pathways affecting proliferation and apoptosis in various cell types .
  • Metabolic Pathways: Studies have identified metabolic pathways for its biotransformation in vivo, including oxidation and conjugation reactions .

Several compounds share structural similarities with (2E,4E)-2,4-Dodecadienal. Here are some notable examples:

Compound NameStructureUnique Features
trans-trans-2,4-DecadienalC₁₀H₁₆OKnown for inducing cell proliferation via oxidative stress pathways.
1-Octen-3-olC₈H₁₄OA saturated alcohol with distinct flavor properties; less reactive than (2E,4E)-2,4-Dodecadienal.
HexanalC₆H₁₂OA straight-chain aldehyde with different sensory attributes; simpler structure.
3-Hydroxy-3-methylbutyric acidC₅H₁₀O₃An important metabolite in lipid metabolism; different functional group characteristics.

(2E,4E)-2,4-Dodecadienal stands out due to its unique combination of unsaturation and aldehyde functionality which contributes to its distinctive aroma and biological activities compared to these similar compounds.

Physical Description

Oily liquid; light, faint spicy aroma

XLogP3

4.3

Density

0.983-0.989

UNII

VO340RJ9LU

GHS Hazard Statements

Aggregated GHS information provided by 1440 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 1440 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1328 of 1440 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

21662-16-8
21662-15-7

Wikipedia

(2E,4E)-2,4-dodecadienal

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2,4-Dodecadienal, (2E,4E)-: ACTIVE

Dates

Modify: 2023-08-16

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